(R)-叔丁基(2-氧代氮杂环-3-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

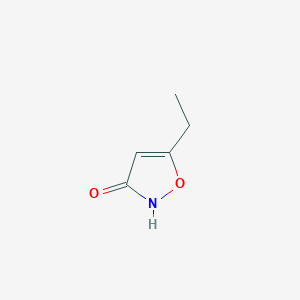

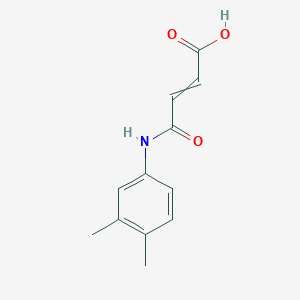

“®-tert-Butyl (2-oxoazepan-3-yl)carbamate” is a chemical compound with the molecular formula C11H20N2O3 . It has a molecular weight of 228.29 . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “®-tert-Butyl (2-oxoazepan-3-yl)carbamate” consists of a seven-membered azepane ring with a carbamate group attached . The carbamate group includes a carbonyl (C=O), an amine (NH), and an oxygen atom, while the azepane ring contains a ketone functional group (C=O). The compound also has a tert-butyl group attached to the carbamate .Physical And Chemical Properties Analysis

“®-tert-Butyl (2-oxoazepan-3-yl)carbamate” is a solid at room temperature . It has a molecular weight of 228.29 . The compound should be stored in a dry environment at 2-8°C .科学研究应用

手性反转和合成

(R)-叔丁基(2-氧代氮杂环-3-基)氨基甲酸酯用于涉及手性反转和制备的化学合成中。一项值得注意的应用涉及叔丁基((S)-1-((R)-环氧-2-基)-2-苯乙基)氨基甲酸酯的高产率制备,这是通过三氯氧硫促使的Boc参与邻基团参与实现的。该方法在简便性、成本效益、产率、纯化程序和工业可靠性方面具有显着优势 (Li 等人,2015)。

天然产物合成中的中间体

该化合物还可用作合成天然产物的中间体。例如,(R)-叔丁基(1-羟基丁-3-炔-2-基)氨基甲酸酯通过多步工艺从 L-丝氨酸合成,产率为 30%。该化合物是茉莉素 B 的中间体,茉莉素 B 是一种从各种海绵中分离出的天然产物,因其对几种人癌细胞系的细胞毒活性而著称 (Tang 等人,2014)。

环加成物的合成

(R)-叔丁基(2-氧代氮杂环-3-基)氨基甲酸酯也用于 Cu(I) 催化的 [3+2] 环加成反应中。此过程促进了非外消旋色谱可分离的非对映异构环加成物混合物的合成。该反应具有高度区域和立体选择性,产物结构通过核磁共振波谱确认,强调了该化合物在复杂化学合成中的效用 (Pušavec 等人,2014)。

光氧化还原催化的级联反应

此外,(R)-叔丁基(2-氧代氮杂环-3-基)氨基甲酸酯在光氧化还原催化的胺化过程中至关重要。这些级联反应涉及邻羟基芳基氨基酮的胺化,在温和条件下形成一系列 3-氨基色酮。这些 3-氨基色酮的下游转化对于构建不同的氨基嘧啶至关重要,从而拓宽了光催化方案的应用 (Wang 等人,2022)。

安全和危害

The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and calling a POISON CENTER or doctor/physician if feeling unwell (P312) .

属性

IUPAC Name |

tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKNKAUJTJFUMG-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCCNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373517 |

Source

|

| Record name | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | |

CAS RN |

106691-72-9 |

Source

|

| Record name | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid](/img/structure/B183145.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B183146.png)

![2-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B183155.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)